Profadol
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Overview
Description
Profadol, also known as 3-(1-methyl-3-propyl-pyrrolidin-3-yl)phenol, is an opioid analgesic developed in the 1960s by Parke-Davis. It acts as a mixed agonist-antagonist of the μ-opioid receptor. The analgesic potency of this compound is comparable to that of pethidine (meperidine), but its antagonistic effect is significantly weaker .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Profadol involves several key steps:
Knoevenagel Condensation: The reaction between 3’-Methoxybutyrophenone and Ethyl cyanoacetate forms an intermediate compound.
Conjugate Addition: Cyanide is added to the intermediate.
Hydrolysis and Decarboxylation: The nitrile groups are hydrolyzed, the ester is saponified, and decarboxylation occurs to form a diacid.
Imide Formation: Treatment with methylamine results in the formation of 3-(3-Methoxyphenyl)-1-methyl-3-propylpyrrolidine-2,5-dione.
Reduction: The imide is reduced using lithium aluminium hydride.
Demethylation: The final step involves demethylation to yield this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically follows the outlined synthetic route with optimization for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Profadol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, although detailed oxidation pathways are not extensively documented.
Reduction: Reduction reactions, particularly involving the imide intermediate, are crucial in its synthesis.
Substitution: Substitution reactions can occur on the phenolic ring or the pyrrolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Lithium aluminium hydride is used for the reduction of the imide intermediate.
Substitution: Various halogenating agents or nucleophiles can be used for substitution reactions.
Major Products: The major product of these reactions is this compound itself, with potential by-products depending on the specific reaction conditions.
Scientific Research Applications
Profadol has several scientific research applications:
Chemistry: It serves as a model compound for studying opioid receptor interactions and the synthesis of related analgesics.
Biology: this compound is used in research to understand the biological mechanisms of pain and analgesia.
Medicine: As an opioid analgesic, it is studied for its potential therapeutic applications in pain management.
Mechanism of Action
Profadol exerts its effects by acting as a mixed agonist-antagonist at the μ-opioid receptor. It binds to these receptors in the central nervous system, modulating pain perception. The molecular targets include the μ-opioid receptors, and the pathways involved are primarily related to the inhibition of pain signals .
Comparison with Similar Compounds
Pethidine (Meperidine): Similar analgesic potency but stronger antagonistic effects.
Tapentadol: Another opioid analgesic with a different receptor interaction profile.
Tramadol: A weaker opioid with additional serotonin and norepinephrine reuptake inhibition properties.
Uniqueness: Profadol’s unique feature is its balanced mixed agonist-antagonist activity at the μ-opioid receptor, providing effective analgesia with reduced risk of antagonistic effects compared to other opioids .
Properties
CAS No. |
13104-68-2 |
---|---|
Molecular Formula |
C14H21NO |
Molecular Weight |
219.32 g/mol |
IUPAC Name |
3-(1-methyl-3-propylpyrrolidin-3-yl)phenol |
InChI |
InChI=1S/C14H21NO/c1-3-7-14(8-9-15(2)11-14)12-5-4-6-13(16)10-12/h4-6,10,16H,3,7-9,11H2,1-2H3 |
InChI Key |
VFUGCQKESINERB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(CCN(C1)C)C2=CC(=CC=C2)O |
Origin of Product |
United States |
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